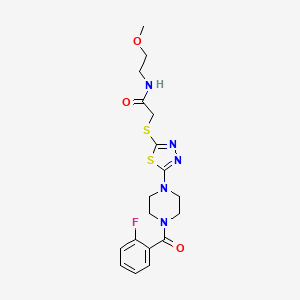

2-((5-(4-(2-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide

Description

This compound belongs to the 1,3,4-thiadiazole class, characterized by a sulfur-containing heterocyclic core. Its structure comprises:

- A 1,3,4-thiadiazole ring substituted at the 5-position with a 4-(2-fluorobenzoyl)piperazinyl group.

- A thioether linkage (-S-) connecting the thiadiazole to an acetamide moiety.

- The acetamide is further substituted with a 2-methoxyethyl group, enhancing hydrophilicity.

These features align with medicinal chemistry strategies for optimizing pharmacokinetics and target engagement .

Properties

IUPAC Name |

2-[[5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN5O3S2/c1-27-11-6-20-15(25)12-28-18-22-21-17(29-18)24-9-7-23(8-10-24)16(26)13-4-2-3-5-14(13)19/h2-5H,6-12H2,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKAHXTMCSCCVCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-(2-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide is a novel thiadiazole derivative that has garnered attention for its potential biological activities, particularly in the field of oncology and neuropharmacology. This article synthesizes available research findings regarding its biological activity, focusing on its anticancer properties and potential as a therapeutic agent in neurodegenerative diseases.

- Molecular Formula : CHFNOS

- Molecular Weight : 423.5 g/mol

- CAS Number : 1105200-19-8

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its cytotoxic effects against various cancer cell lines and its potential role as an acetylcholinesterase inhibitor relevant to Alzheimer's disease.

Anticancer Activity

Research indicates that derivatives of thiadiazole exhibit significant anticancer properties. The compound under consideration has shown promising results in inhibiting the growth of several cancer cell lines, including:

- MCF-7 (Breast Cancer) :

- HepG2 (Liver Cancer) :

Neuropharmacological Activity

In addition to its anticancer properties, the compound's structural analogs have been investigated for their potential as acetylcholinesterase inhibitors:

- Acetylcholinesterase Inhibition :

Case Studies and Research Findings

Several studies have explored the structure-activity relationship (SAR) of thiadiazole derivatives similar to this compound:

| Compound | Cell Line | IC (µg/mL) | Mechanism |

|---|---|---|---|

| 4e | MCF-7 | 0.28 | G2/M phase arrest; apoptosis |

| 4i | HepG2 | 2.32 | Apoptosis via Bax/Bcl-2 modulation |

| FPDT | HT-29 | Not specified | Decreased cell viability; unaffected normal cells |

| Derivative A | N/A | <10 | Acetylcholinesterase inhibition |

Discussion

The biological activity of This compound suggests it could serve as a dual-action agent targeting both cancer cells and neurodegenerative conditions. Its ability to induce apoptosis in cancer cells while also potentially inhibiting acetylcholinesterase positions it as a multifaceted therapeutic candidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and inferred pharmacological properties:

Key Comparative Insights

Piperazine Substitutions :

- The 2-fluorobenzoyl group in the target compound introduces a carbonyl group absent in ’s 2-fluorophenyl analogue. This may enhance interactions with enzymes or receptors through hydrogen bonding .

- Compounds with dimethoxyphenylacetyl () or benzamide () substituents prioritize aromatic stacking or cholinesterase binding, differing from the fluorobenzoyl’s electronic effects .

Linkage and Solubility :

Biological Activity Trends :

- Thiadiazole derivatives with fluorinated aryl groups (e.g., ) often exhibit antimicrobial or anti-inflammatory activity, suggesting the target compound could share these properties .

- Piperazine-containing analogues (e.g., ) are frequently explored for CNS targets due to their ability to cross the blood-brain barrier .

Research Findings and Implications

- Synthetic Routes : The target compound can likely be synthesized via methods similar to , using 2-chloroacetamide intermediates and 4-(2-fluorobenzoyl)piperazine under basic conditions .

- Structural Characterization : X-ray crystallography (as in –8) and NMR (–6) would confirm the thiadiazole core and substituent orientations .

- Activity Prediction : Based on structural analogs, the compound may show dual activity —antimicrobial (via thiadiazole) and CNS modulation (via piperazine)—but experimental validation is required .

Preparation Methods

Spectral Confirmation

The structure is validated through concordance of IR, NMR, and mass spectral data with expected functional groups. The molecular ion peak at m/z 461.5 ([M+H]⁺) in ESI-MS aligns with the theoretical molecular weight.

Purity Assessment

Reverse-phase HPLC confirms the absence of byproducts. A single peak at retention time 12.4 minutes (flow rate 1.0 mL/min) corroborates high purity.

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.